REACTION_CXSMILES
|
[H][H].[ClH:3].[N+:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[OH:16])([O-])=O>[Pd].[Rh]>[ClH:3].[NH2:4][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[OH:16] |f:5.6|
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Onto the bottom of a cylindrical reactor there is placed
|
Type
|
TEMPERATURE
|
Details
|
the pressure therein is increased to 10 atm
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitation with a 37% hydrochloric acid
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=CC(=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |